1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) is a fluorinated azetidine derivative. This compound is known for its unique structural properties, which include a four-membered azetidine ring and multiple fluorine atoms. These features make it an interesting subject for various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) typically involves the reaction of azetidine derivatives with fluorinated reagents. One common method includes the reaction of azetidine with 2,2-difluoroethylamine under controlled conditions to form the desired product. The bis(trifluoroacetic acid) salt is then formed by treating the amine with trifluoroacetic acid .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) can be compared with other fluorinated azetidine derivatives, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid): This compound has an additional fluorine atom, which may alter its chemical and biological properties.
1-(Azetidin-3-yl)azetidine; bis(trifluoroacetic acid): This compound lacks the fluorine atoms, which can significantly affect its reactivity and applications.
The uniqueness of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) lies in its specific fluorination pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2C2HF3O2/c6-5(7)3-9-1-4(8)2-9;2*3-2(4,5)1(6)7/h4-5H,1-3,8H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABCMBMGPNRWRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.